molecular formula C22H22N2O6S B2489473 Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate CAS No. 941871-37-0

Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate

Cat. No.: B2489473
CAS No.: 941871-37-0
M. Wt: 442.49
InChI Key: FQOXJFGOQUMKBD-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a benzothiazole core, a trimethoxybenzoyl group, and a prop-2-enyl moiety, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The prop-2-enyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: The benzothiazole core can be reduced to form a thiazoline derivative.

  • Substitution: The trimethoxybenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Prop-2-enyl-1,3-benzothiazole-6-carboxylate derivatives.

  • Reduction: Thiazoline derivatives of the benzothiazole core.

  • Substitution: Substituted trimethoxybenzoyl derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antioxidant properties.

  • Medicine: Studied for its therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to involve interactions with specific molecular targets and pathways. The trimethoxybenzoyl group may play a role in binding to enzymes or receptors, while the benzothiazole core could be involved in disrupting cellular processes.

Comparison with Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate: A related compound with antioxidant properties.

  • 2-Arylbenzothiazoles: Compounds with potential anti-cancer and diagnostic applications.

  • Trimethoxyphenyl (TMP) derivatives: Known for their diverse bioactivity effects, including anti-cancer, anti-fungal, and anti-bacterial properties.

Uniqueness: Methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

This compound represents a promising area of research with potential applications across various scientific fields. Further studies are needed to fully understand its properties and mechanisms of action.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 3-prop-2-enyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-6-9-24-15-8-7-13(21(26)30-5)12-18(15)31-22(24)23-20(25)14-10-16(27-2)19(29-4)17(11-14)28-3/h6-8,10-12H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXJFGOQUMKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.